molecular formula C8H6Cl2FNO2 B1416746 Methyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1159908-24-3

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Cat. No.: B1416746
CAS No.: 1159908-24-3
M. Wt: 238.04 g/mol
InChI Key: YQPXHTQHEFRTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate typically involves the esterification of 3-amino-2,4-dichloro-5-fluorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Reaction Scheme:

3-amino-2,4-dichloro-5-fluorobenzoic acid+methanolH2SO4Methyl 3-amino-2,4-dichloro-5-fluorobenzoate+H2O\text{3-amino-2,4-dichloro-5-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-amino-2,4-dichloro-5-fluorobenzoic acid+methanolH2​SO4​​Methyl 3-amino-2,4-dichloro-5-fluorobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

      Electrophilic Substitution: The chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce the reactivity.

  • Oxidation and Reduction:

    • The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation Products: Nitrobenzoates.

    Reduction Products: Aminobenzoates.

Scientific Research Applications

Chemistry

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. Its derivatives may exhibit bioactivity, making it a candidate for drug development and medicinal chemistry studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,4-dichlorobenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate

Uniqueness

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is unique due to the combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, which are not observed in compounds with fewer or different substituents.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and applications can provide valuable insights for further research and development.

Properties

IUPAC Name

methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPXHTQHEFRTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655283
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-24-3
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 2
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 3
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Reactant of Route 6
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.